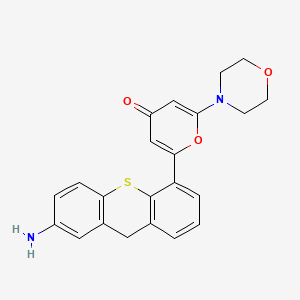
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one is a complex organic compound that features a unique structure combining a thioxanthene core, a pyranone ring, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thioxanthene core, followed by the introduction of the amino group at the 7th position. The pyranone ring is then constructed through cyclization reactions, and finally, the morpholine moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates.
化学反应分析
Types of Reactions
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
科学研究应用
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(7-Amino-9H-thioxanthen-4-yl)-6-morpholin-4-yl-pyran-4-one: shares similarities with other thioxanthene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
587871-49-6 |
|---|---|
分子式 |
C22H20N2O3S |
分子量 |
392.5 g/mol |
IUPAC 名称 |
2-(7-amino-9H-thioxanthen-4-yl)-6-morpholin-4-ylpyran-4-one |
InChI |
InChI=1S/C22H20N2O3S/c23-16-4-5-20-15(11-16)10-14-2-1-3-18(22(14)28-20)19-12-17(25)13-21(27-19)24-6-8-26-9-7-24/h1-5,11-13H,6-10,23H2 |
InChI 键 |
VIZRUOUSLRMBFP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC4=C3SC5=C(C4)C=C(C=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


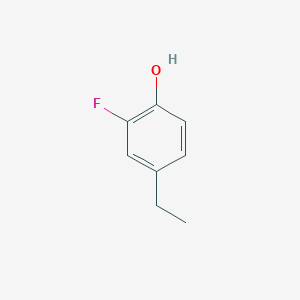
![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
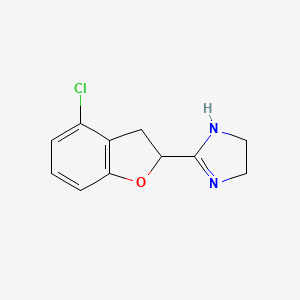

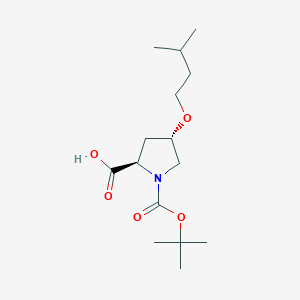
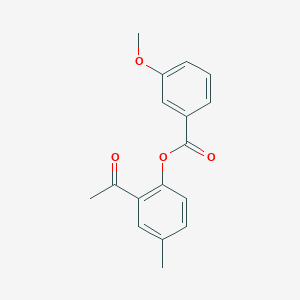
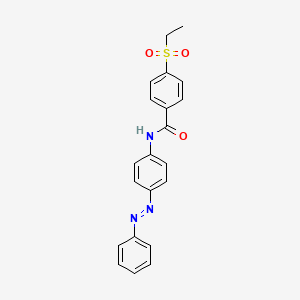
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
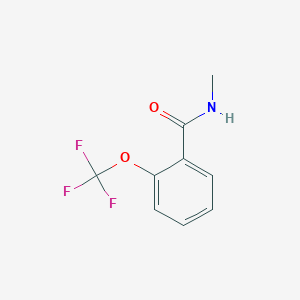
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
